molecular formula C11H18ClF2NO2 B2516609 2-Chloro-N-((4-(difluoromethyl)-1-methoxycyclohexyl)methyl)acetamide CAS No. 2411270-76-1

2-Chloro-N-((4-(difluoromethyl)-1-methoxycyclohexyl)methyl)acetamide

Cat. No.: B2516609
CAS No.: 2411270-76-1
M. Wt: 269.72
InChI Key: VQUCJQWKLGTPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-((4-(difluoromethyl)-1-methoxycyclohexyl)methyl)acetamide is a chemical compound with potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chloroacetamide group and a difluoromethylated cyclohexyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((4-(difluoromethyl)-1-methoxycyclohexyl)methyl)acetamide typically involves the reaction of 2-chloroacetamide with a difluoromethylated cyclohexyl derivative. The reaction is usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((4-(difluoromethyl)-1-methoxycyclohexyl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Chloro-N-((4-(difluoromethyl)-1-methoxycyclohexyl)methyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-((4-(difluoromethyl)-1-methoxycyclohexyl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-difluoromethoxy-2-methyl-phenyl)acetamide
  • 2-Chloro-N-(4-(difluoromethyl)thiophenyl)acetamide

Uniqueness

2-Chloro-N-((4-(difluoromethyl)-1-methoxycyclohexyl)methyl)acetamide is unique due to its specific structural features, such as the difluoromethylated cyclohexyl group and the methoxy substituent. These features may confer distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClF2NO2/c1-17-11(7-15-9(16)6-12)4-2-8(3-5-11)10(13)14/h8,10H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUCJQWKLGTPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(CC1)C(F)F)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.